2,4-dicyclopropylaniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
2,4-dicyclopropylaniline fits within this class as an aniline derivative featuring two cyclopropyl (B3062369) groups at the ortho and para positions of the aromatic ring. This specific substitution pattern imparts a unique combination of steric and electronic properties to the molecule, distinguishing it from other substituted anilines and making it a compelling target for synthetic chemists.
Significance of Cyclopropyl Moieties in Aromatic Systems for Chemical Synthesis and Design
The incorporation of cyclopropyl groups into aromatic systems is a well-established strategy in chemical synthesis and drug design for several key reasons. nd.edu The three-membered ring of a cyclopropyl group possesses a high degree of s-character in its C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes. This unique electronic nature allows the cyclopropyl group to engage in conjugation with the aromatic pi-system, influencing the electron density of the aniline ring.
Furthermore, the rigid and strained structure of the cyclopropyl ring can introduce conformational constraints on adjacent functional groups, which is a valuable tool in the design of biologically active molecules. This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. The cyclopropyl moiety is also known to be a "bioisostere" of other functional groups, meaning it can mimic the biological activity of other groups while potentially improving properties such as metabolic stability and potency. nih.gov For instance, N-cyclopropylaniline is a crucial component in the synthesis of certain quinolinecarboxylic acids with potent antimicrobial properties. smolecule.com
Current Research Landscape and Academic Interest in this compound and its Derivatives
While direct research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of cyclopropylanilines is garnering significant academic and industrial interest. Research into N-cyclopropylanilines has demonstrated their utility as probes for studying oxidative processes in biological systems. researchgate.netethz.ch The irreversible ring-opening of the cyclopropyl group upon single-electron oxidation provides a clear signal for such events. researchgate.net
The development of synthetic methods to create polysubstituted cyclopropanes and cyclopropylanilines is an active area of research. nd.edunih.gov These efforts are driven by the potential of these compounds as intermediates in the synthesis of novel pharmaceuticals and materials. nih.govsmolecule.com The unique structural and electronic properties conferred by the cyclopropyl groups make these compounds attractive scaffolds for combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening. The synthesis of derivatives of this compound could lead to new classes of compounds with tailored biological activities or material properties.
Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the table below lists the computed properties of the closely related compound, 4-cyclopropylaniline.
| Property | Value |
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 4-cyclopropylaniline |
| CAS Number | 3158-71-2 |
| SMILES | C1CC1C2=CC=C(C=C2)N |
| InChIKey | UBXDNWVNEZBDBN-UHFFFAOYSA-N |
Data sourced from PubChem CID 12253927 nih.gov
Synthesis of Cyclopropylanilines
The synthesis of cyclopropylanilines can be achieved through various methods. One common approach involves the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide with cyclopropylamine. While a specific synthesis for this compound is not detailed, a plausible route could involve the reaction of 1-bromo-2,4-dicyclopropylbenzene with ammonia (B1221849) or a protected amine equivalent under palladium catalysis. Alternatively, the cyclopropylation of 2,4-dibromoaniline (B146533) could be explored.
Properties
CAS No. |
41381-21-9 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4 Dicyclopropylaniline
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.netdeanfrancispress.com For 2,4-dicyclopropylaniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-carbon bonds of the cyclopropyl (B3062369) groups.
Two main retrosynthetic pathways can be envisioned:
Pathway A: Late-stage Amination: This approach focuses on first constructing the 2,4-dicyclopropylbenzene core, followed by the introduction of the amino group. This strategy relies on the functionalization of a pre-formed dicyclopropyl aromatic system. The key precursor in this pathway would be a 1-halo-2,4-dicyclopropylbenzene or a related derivative amenable to amination.
Pathway B: Early-stage Amination (Aniline as a Precursor): In this strategy, the synthesis begins with a substituted aniline precursor, onto which the cyclopropyl groups are subsequently installed. This would involve the cyclopropanation of a di-alkenyl aniline derivative, such as 2,4-divinylaniline or 2,4-diisopropenylaniline.
The choice between these pathways depends on the availability of starting materials, the efficiency of the key transformations, and the desired control over regioselectivity and potential stereochemistry.
Direct Amination Approaches for Substituted Dicyclopropylbenzene Scaffolds
This section explores methods to introduce the amine functionality onto a pre-existing dicyclopropylbenzene framework, a key strategy outlined in Pathway A of the retrosynthetic analysis.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orglibretexts.orgrug.nl This reaction has become a go-to method for the synthesis of aryl amines from aryl halides or triflates due to its broad substrate scope and functional group tolerance. wikipedia.org
In the context of synthesizing this compound, a plausible route would involve the Buchwald-Hartwig amination of a 1-halo-2,4-dicyclopropylbenzene (e.g., 1-bromo- or 1-chloro-2,4-dicyclopropylbenzene). The reaction would typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos often being effective for coupling with aryl chlorides. tcichemicals.com
A typical reaction setup would involve:
Reactants and Reagents for Buchwald-Hartwig Amination| Component | Role | Example |
|---|---|---|
| Aryl Halide | Substrate | 1-Chloro-2,4-dicyclopropylbenzene |
| Amine Source | Nitrogen Nucleophile | Ammonia (B1221849), or an ammonia equivalent like lithium bis(trimethylsilyl)amide |
| Palladium Source | Catalyst | Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) |
| Ligand | Catalyst Modifier | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | Promoter | Sodium tert-butoxide (NaOtBu) |
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst. wikipedia.org
Reductive amination, or reductive alkylation, is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, a precursor such as 2,4-dicyclopropylbenzaldehyde (B1395265) or 2,4-dicyclopropylphenyl ketone would be required.
The process involves two key steps that can often be performed in a single pot:
Imine Formation: The carbonyl compound reacts with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or iminium ion.
Reduction: The imine intermediate is then reduced to the corresponding amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the imine in the presence of the starting carbonyl group. masterorganicchemistry.comorganic-chemistry.org The reaction is often carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org
An interesting variation involves the catalytic reductive amination of cyclopropyl ketones. While this can lead to the expected amine, the choice of catalyst can be critical, as some catalysts may promote ring-opening or rearrangement reactions of the cyclopropyl group. nih.gov
Cyclopropanation Reactions for Constructing the Dicyclopropyl Moiety in Aniline Precursors
This section focuses on the alternative strategy of forming the cyclopropyl rings on an aniline-based scaffold.
The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. wikipedia.orgthermofisher.commdpi.commasterorganicchemistry.com The reaction utilizes a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. thermofisher.commasterorganicchemistry.com
For the synthesis of this compound, a precursor such as 2,4-divinylaniline or 2,4-diisopropenylaniline would be subjected to Simmons-Smith conditions. The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org
Modifications to the classical Simmons-Smith reaction exist, such as the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, often leading to improved yields. wikipedia.orgmdpi.com The choice of solvent can also influence the reaction rate. mdpi.com
Key Features of the Simmons-Smith Reaction
| Feature | Description |
|---|---|
| Reagents | Diiodomethane (CH₂I₂) and a Zinc-Copper couple (or diethylzinc) |
| Substrate | Alkene |
| Mechanism | Concerted addition of a methylene (B1212753) group |
| Stereochemistry | Stereospecific, preserving the alkene geometry |
The presence of the amino group on the aromatic ring could potentially influence the reactivity of the alkene side chains.
Achieving stereocontrol during cyclopropanation is crucial when chiral, non-racemic products are desired. Several strategies have been developed to influence the stereochemical outcome of cyclopropanation reactions.
In the context of Simmons-Smith type reactions, the presence of a chiral auxiliary or a directing group on the substrate can lead to diastereoselective cyclopropanation. For instance, allylic alcohols are known to direct the cyclopropanation to the same face as the hydroxyl group due to coordination with the zinc reagent. wikipedia.orgwiley-vch.de
For transition metal-catalyzed cyclopropanations, which often involve metal-carbene intermediates, the use of chiral ligands on the metal center can induce high levels of enantioselectivity. nih.govrochester.edu While less common for aniline substrates directly, the cyclopropanation of related styrenyl systems has been extensively studied. For example, rhodium and copper catalysts bearing chiral ligands are effective in the asymmetric cyclopropanation of styrenes with diazo compounds. nih.gov
Recent advances in photoredox catalysis have also enabled stereoconvergent cyclopropanation reactions of styrenes, where either the (E)- or (Z)-alkene isomer can be converted to the same trans-cyclopropane product with high stereocontrol. nih.govresearchgate.netepa.gov Such methods could potentially be adapted for the synthesis of chiral dicyclopropylaniline derivatives.
Functional Group Interconversions on Dicyclopropyl-Substituted Precursors to Aniline
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the conversion of one functional group into another. researchgate.net In the context of synthesizing this compound, a logical and common strategy involves the preparation of a dicyclopropyl-substituted benzene (B151609) ring bearing a functional group that can be reliably converted into an amino group. This approach circumvents the challenges associated with the direct amination of a pre-existing dicyclopropylbenzene.
A highly effective and widely used FGI for the synthesis of anilines is the reduction of a nitro group. youtube.com This strategy splits the synthetic problem into two main parts: first, the synthesis of the nitroaromatic precursor, 2,4-dicyclopropylnitrobenzene, and second, the reduction of this precursor to the desired aniline.
The reduction of nitroarenes to primary amines is a fundamental transformation in organic chemistry, providing a robust and versatile route to anilines. The precursor, 2,4-dicyclopropylnitrobenzene, can be hypothetically synthesized via electrophilic nitration of 1,3-dicyclopropylbenzene. The cyclopropyl group is an ortho-, para-directing activator, meaning the nitration of 1,3-dicyclopropylbenzene would direct the incoming nitro group to the 2, 4, or 6 positions. This would likely result in a mixture of isomers, from which the desired 2,4-dicyclopropylnitrobenzene would need to be separated. The synthesis of analogous compounds like 2,4-dichloronitrobenzene (B57281) is achieved by reacting the corresponding disubstituted benzene with a mixture of concentrated nitric and sulfuric acids. google.comgoogle.com
Once the nitro precursor is obtained, its reduction to this compound can be accomplished through several well-established methods, primarily categorized as catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation: This is the most common industrial method for the reduction of nitroarenes. It involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under varying pressures of hydrogen. researchgate.net The high efficiency and selectivity, along with the generation of water as the only byproduct, make this a preferred method. However, care must be taken, as catalytic hydrogenation can sometimes lead to the hydrogenolysis (cleavage) of sensitive functional groups, although the cyclopropyl group is generally stable under these conditions. scilit.com
Chemical Reduction: A variety of chemical reagents can effect the reduction of nitro groups. Historically, metal/acid combinations such as tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in HCl were widely used. While effective, these methods often require harsh conditions and produce significant amounts of metallic waste. Modern alternatives include transfer hydrogenation, where a molecule like ammonium formate (B1220265) or hydrazine (B178648) is used as the hydrogen source in the presence of a catalyst like Pd/C. researchgate.net Another common laboratory-scale reagent is sodium borohydride (B1222165) (NaBH₄) used in conjunction with a catalyst system. researchgate.net
Below is an interactive table summarizing various catalytic systems used for the reduction of substituted nitrobenzenes, which are applicable to the synthesis of this compound.
| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Pd/C (5-10%) | H₂ gas | Methanol or Ethanol, RT-60°C, 1-50 atm H₂ | High to quantitative | researchgate.netresearchgate.net |
| Raney Nickel | H₂ gas | Ethanol, RT-100°C, high pressure | High, but can be less selective | syxbsyjg.com |
| Fe/HCl or Fe/NH₄Cl | Protic Solvent (H₂O, EtOH) | Reflux temperature | Good to excellent | researchgate.net |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux temperature | High, common in lab synthesis | youtube.com |
| Pd/C with Ammonium Formate (HCOONH₄) | HCOONH₄ | Methanol, Reflux | Excellent, avoids H₂ gas | researchgate.net |
| Polyoxometalate Mediator | Electrochemical | Aqueous solution, Room Temperature | High selectivity (>99%) | nih.govacs.org |
Optimization and Scalability Considerations in this compound Synthesis
Moving from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of this compound, optimization would primarily focus on the catalytic reduction of the 2,4-dicyclopropylnitrobenzene precursor.
The choice of catalyst and the refinement of reaction conditions are critical for maximizing yield and purity while minimizing costs and reaction time.
Catalyst Selection and Loading: While Pd/C is a workhorse catalyst, its activity and selectivity can be influenced by the support material and particle size. For instance, studies on nitrobenzene (B124822) reduction have shown that catalysts on mesoporous supports like SBA-15 can exhibit enhanced activity compared to traditional bulk Pd/C. researchgate.net The amount of catalyst used (catalyst loading) is a key parameter to optimize. Lowering the loading reduces cost, but too little catalyst can lead to incomplete reactions or longer reaction times.
Reaction Conditions:
Temperature and Pressure: Catalytic hydrogenations are often sensitive to temperature and pressure. Increasing temperature and pressure generally increases the reaction rate, but can also lead to undesired side reactions or catalyst degradation. Optimization studies for aniline synthesis from nitrobenzene have shown that yields can be maximized at specific temperatures (e.g., 60°C) and that further increases may not improve the outcome. researchgate.net
Solvent: The choice of solvent can significantly impact reaction efficiency. Solvents like methanol have been shown to be highly effective for this type of reduction. researchgate.net The ideal solvent should fully dissolve the substrate, be inert to the reaction conditions, and allow for easy product isolation.
Flow Chemistry: For scalability, continuous-flow hydrogenation offers significant advantages over batch processing. researchgate.net It allows for better control over reaction parameters (temperature, pressure, residence time), enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher throughput. Optimization in a flow system involves adjusting the flow rate of the substrate solution and the pressure of the hydrogen gas to find the optimal residence time for complete conversion. researchgate.net
The following interactive table illustrates how reaction parameters are optimized in a representative catalytic hydrogenation of nitrobenzene, with principles directly applicable to the synthesis of this compound.
| Parameter Varied | Condition | Effect on Yield/Conversion | Reference |
|---|---|---|---|
| Temperature | 40 °C | 85% Yield | researchgate.net |
| 50 °C | 96% Yield | ||
| 60 °C | >99% Yield | ||
| 70 °C | >99% Yield | ||
| Solvent | Methanol | >99% Yield | researchgate.net |
| Ethanol | 23% Yield | ||
| Tetrahydrofuran (THF) | <1% Yield | ||
| Flow Rate (Residence Time) | 1.00 mL/min (0.5 min) | Incomplete conversion | researchgate.net |
| 0.50 mL/min (1.0 min) | >99% Conversion | ||
| 0.25 mL/min (2.0 min) | >99% Conversion |
Modern chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. mdpi.com Applying these principles to the synthesis of this compound would involve several considerations.
Atom Economy: The reduction of a nitro group to an amine via catalytic hydrogenation is inherently atom-economical, producing only water as a byproduct. In contrast, stoichiometric reductions like the Sn/HCl method have very poor atom economy.
Use of Safer Solvents: Shifting from volatile organic solvents to greener alternatives like water, ethanol, or even supercritical CO₂ is a key goal. Some catalytic systems are being developed to work efficiently in aqueous media. acs.org
Energy Efficiency: Developing catalysts that operate effectively at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis and flow chemistry can also contribute to more energy-efficient processes compared to traditional batch heating. mdpi.com
Renewable Feedstocks: While the ultimate feedstock for this synthesis is likely derived from petroleum, green chemistry encourages the exploration of bio-based starting materials where possible.
Catalyst Recyclability: Heterogeneous catalysts like Pd/C are advantageous because they can be filtered off and reused, reducing waste and cost. organic-chemistry.org
Electrocatalytic Methods: A particularly promising green alternative is the electrocatalytic reduction of nitrobenzenes. nih.govacs.org This method uses electricity to drive the reduction, eliminating the need for high-pressure hydrogen gas or chemical reducing agents. chemistryworld.com These reactions can often be run in aqueous solutions at room temperature, representing a significant step towards a more sustainable synthesis of anilines. nih.gov
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and scalable but also environmentally responsible.
Reactivity and Mechanistic Investigations of 2,4 Dicyclopropylaniline
Reactions Involving the Aromatic Core of 2,4-Dicyclopropylaniline
The reactivity of the aromatic ring in this compound is predominantly controlled by the powerful activating and directing effects of the amino group, further modulated by the electronic contributions of the two cyclopropyl (B3062369) substituents.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of Cyclopropyl and Amino Groups
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. masterorganicchemistry.comtotal-synthesis.com
In this compound, the substituents are an amino group (-NH₂) at position 1, a cyclopropyl group at position 2, and another cyclopropyl group at position 4.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com Its lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more nucleophilic. lkouniv.ac.in This enhanced nucleophilicity accelerates the rate of electrophilic attack. libretexts.org Resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) is most effective when the electrophile attacks the positions ortho or para to the amino group. byjus.comlkouniv.ac.in
Cyclopropyl Group: The cyclopropane (B1198618) ring exhibits unique electronic properties. Due to significant angle strain, the carbon-carbon bonds have increased p-character, allowing them to interact with adjacent π-systems in a manner similar to a double bond. stackexchange.comyoutube.com This property allows the cyclopropyl group to act as a π-electron donor, stabilizing adjacent positive charges. stackexchange.com Like the amino group, it is also an activating group and an ortho, para-director, though its effect is generally weaker than that of the amino group. youtube.com
Regioselectivity in this compound:
The final regioselectivity of an electrophilic attack on this compound is determined by the combined directing effects of the three substituents. The available positions for substitution are 3, 5, and 6.
Position 6: This position is ortho to the powerful activating amino group and meta to the cyclopropyl group at position 4. The strong directing effect of the amino group makes this a highly favored site for substitution.
Position 5: This position is para to the cyclopropyl group at position 2 and meta to both the amino group and the cyclopropyl group at position 4. The meta-directing influence from the strongest activating group (-NH₂) makes this position less favorable. youtube.com
Position 3: This position is ortho to both the cyclopropyl group at position 2 and the cyclopropyl group at position 4, but it is meta to the amino group. Furthermore, this position is sterically hindered, being crowded between two substituents.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Amino (-NH₂) | 1 | Strong π-donor, Activating | ortho, para (positions 2, 4, 6) |
| Cyclopropyl | 2 | π-donor, Activating | ortho, para (positions 1, 3, 5) |
| Cyclopropyl | 4 | π-donor, Activating | ortho, para (positions 1, 3, 5) |
Nucleophilic Aromatic Substitution on Activated Derivatives
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov
The aromatic ring of this compound is electron-rich due to the presence of the activating amino and cyclopropyl groups, making it inherently unreactive towards nucleophilic attack. Therefore, SNAr reactions can only occur on activated derivatives .
A common strategy to render an aniline (B41778) derivative susceptible to SNAr is to convert the amino group into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (N₂) and is strongly electron-withdrawing, activating the ring for nucleophilic attack. If a suitable leaving group (e.g., a halogen) were present on the ring of a this compound derivative, diazotization followed by reaction with a nucleophile could lead to substitution.
For instance, if we consider a hypothetical derivative, 5-chloro-2,4-dicyclopropylaniline, its conversion to the corresponding diazonium salt would create a substrate where the chloride at position 5 could potentially be displaced by a nucleophile. The regioselectivity and feasibility of such reactions are highly dependent on the specific substrate and reaction conditions. wuxiapptec.comnih.gov
Reactions of the Amine Functionality in this compound
The primary amine group is a versatile functional handle, allowing for a wide range of chemical transformations.
Derivatization to Amides, Ureas, and Thioureas
The nucleophilic nitrogen atom of the aniline can readily react with various electrophilic partners to form stable derivatives. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.
Amide Formation: this compound can be acylated by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction yields the corresponding N-(2,4-dicyclopropylphenyl)amide.
Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) leads to the formation of substituted ureas. Similarly, reaction with isothiocyanates (R-N=C=S) produces the corresponding thioureas. These reactions are generally high-yielding and proceed under mild conditions. nih.govnih.gov
Table 2: Derivatization Reactions of the Amine Group
| Reagent Type | General Structure | Product Class |
|---|---|---|
| Acyl Chloride | R-COCl | Amide |
| Acid Anhydride | (R-CO)₂O | Amide |
| Isocyanate | R-N=C=O | Urea |
| Isothiocyanate | R-N=C=S | Thiourea |
Formation of Imines, Schiff Bases, and Heterocyclic Systems
The primary amine of this compound can undergo condensation reactions with carbonyl compounds. masterorganicchemistry.com
Imines and Schiff Bases: The reaction of this compound with aldehydes or ketones under acid-catalyzed conditions results in the formation of an imine, also known as a Schiff base (C=N function). youtube.comlumenlearning.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. youtube.com These imine derivatives are themselves valuable synthetic intermediates. derpharmachemica.comnanobioletters.com
Heterocyclic Systems: Anilines are crucial building blocks for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.govmdpi.com The specific heterocyclic system formed depends on the reaction partner and conditions. For example, reaction with β-ketoesters can lead to quinolines (the Combes quinoline (B57606) synthesis), and reactions with 1,3-dicarbonyl compounds can yield various heterocyclic structures. The 2,4-dicyclopropyl-substituted aniline can be employed in such cyclization strategies to produce novel heterocyclic scaffolds. nih.gov
Oxidative Transformations and Radical Species Formation
Anilines can be oxidized to a variety of products, with the outcome depending on the oxidant and reaction conditions. The oxidation process often involves the formation of radical species.
Radical Cation Formation: One-electron oxidation of this compound, which can be achieved chemically or electrochemically, would generate the corresponding radical cation. princeton.edu In this species, the positive charge and the unpaired electron are delocalized over the aromatic ring and the nitrogen atom. The acidity of the N-H protons is significantly increased in the radical cation compared to the neutral molecule. princeton.edu
Reactivity of the Radical Cation: The fate of the generated radical cation is complex. It can undergo several reaction pathways:
Deprotonation: Loss of a proton from the nitrogen atom would yield a neutral aminyl radical.
Dimerization/Polymerization: Radical cations can couple with each other or with neutral aniline molecules, leading to the formation of dimers (like benzidines) and eventually polymeric materials (polyaniline).
Cyclopropane Ring Opening: A particularly interesting pathway for this specific molecule involves the cyclopropyl groups. Cyclopropylarene radical cations are known to undergo ring-opening reactions, especially in the presence of nucleophiles. nih.gov However, studies have shown that nucleophilic attack on the aromatic ring can sometimes be a competing and faster process. nih.gov The stability and reaction pathway of the this compound radical cation would depend on a delicate balance between attack at the ring, reactions at the nitrogen center, and potential ring-opening of the cyclopropyl substituents.
Computational and Theoretical Studies on 2,4 Dicyclopropylaniline
Electronic Structure and Molecular Geometry Calculations
The electronic structure and molecular geometry of 2,4-dicyclopropylaniline would be primarily investigated using quantum mechanical calculation methods. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) would be employed to accurately model its electronic structure. These calculations would yield optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moment and polarizability.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematically improvable and often more accurate, though computationally expensive, alternative to DFT. These methods would be used to benchmark DFT results and to obtain highly accurate energies and properties for key structures.
Table 1: Representative Theoretical Methods for Studying this compound
| Method Type | Common Examples | Information Obtained |
|---|---|---|
| Density Functional Theory | B3LYP, M06-2X, ωB97X-D | Optimized geometry, vibrational frequencies, electronic energies, Mulliken charges, dipole moment |
Conformational Analysis and Energy Landscapes
The presence of two flexible cyclopropyl (B3062369) groups and an amino group suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the lowest energy structures. This is typically achieved by systematically rotating the rotatable bonds (the C-N bond and the bonds connecting the cyclopropyl groups to the aromatic ring) and performing geometry optimizations for each starting conformer. The resulting energy landscape would reveal the relative stabilities of different conformers and the energy barriers for their interconversion.
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy and spatial distribution of these frontier orbitals are key indicators of a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Localization | Predicted Reactivity |
|---|---|---|---|
| HOMO | (Calculated Value) | Aniline ring, Nitrogen lone pair | Susceptibility to electrophilic attack |
| LUMO | (Calculated Value) | Aromatic ring | Susceptibility to nucleophilic attack |
Mechanistic Pathways Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways.
Transition State Characterization and Reaction Energetics
For any proposed reaction mechanism, the identification and characterization of transition states are paramount. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to locate these structures and verify their nature by calculating their vibrational frequencies (a single imaginary frequency corresponds to a true transition state). The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.
Solvent Effects and Implicit Solvation Models
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and mechanisms. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk effects of the solvent. These models treat the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. By performing calculations with and without a solvation model, the influence of the solvent on the stability of reactants, products, and transition states for reactions involving this compound can be quantified.
Cyclopropyl-Aryl Conjugation and Hyperconjugation Effects on Electronic Properties
While specific computational studies detailing the electronic properties of this compound are not extensively available in peer-reviewed literature, a thorough understanding of its electronic characteristics can be derived from established principles of cyclopropyl-aryl interactions and computational analyses of related substituted anilines. The electronic landscape of this compound is significantly influenced by the interplay between the π-system of the aniline ring and the unique orbital characteristics of the two cyclopropyl substituents. This interaction is primarily governed by cyclopropyl-aryl conjugation and hyperconjugation.
The cyclopropyl group, due to its significant ring strain, possesses carbon-carbon bonds with a high degree of p-character. These bonds, often described using the Walsh orbital model, can effectively overlap with the adjacent π-orbitals of the aromatic ring. This orbital interaction allows the σ-electrons from the C-C bonds of the cyclopropyl ring to delocalize into the aniline π-system. This phenomenon, known as hyperconjugation or σ-conjugation, results in the cyclopropyl group acting as a potent electron-donating group. wikipedia.orgallen.in
In the case of this compound, both cyclopropyl groups contribute to increasing the electron density of the benzene (B151609) ring, augmenting the already strong electron-donating effect of the amino (-NH₂) group. This enhanced electron donation has a profound impact on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies on aniline and its derivatives consistently show that electron-donating substituents tend to raise the energy of the HOMO. thaiscience.infokashanu.ac.ir The HOMO represents the ability of a molecule to donate an electron. kashanu.ac.ir By donating electron density to the ring, the cyclopropyl groups destabilize the HOMO, raising its energy level. This makes this compound a better electron donor and more susceptible to oxidation compared to unsubstituted aniline. Conversely, the LUMO energy is generally less affected by electron-donating groups. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap typically implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The electron-donating nature of the two cyclopropyl groups is expected to decrease the HOMO-LUMO gap of this compound relative to aniline.
To illustrate the expected electronic effects, a comparison can be made with computational data for aniline and p-isopropylaniline, as the isopropyl group is another type of alkyl substituent. Density Functional Theory (DFT) calculations provide insight into these electronic parameters.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.06 | -0.46 | 4.60 |
| p-Isopropylaniline | -4.90 | -0.30 | 4.60 |
| This compound (Expected) | Higher than Aniline | Slightly Higher than Aniline | Lower than Aniline |
Note: Data for Aniline and p-Isopropylaniline are representative values from DFT calculations thaiscience.info. The values for this compound are qualitative predictions based on theoretical principles of hyperconjugation and cyclopropyl-aryl conjugation.
The data illustrates that an alkyl-like substituent (isopropyl) can have a nuanced effect, but the strong conjugating ability of two cyclopropyl groups is anticipated to produce a more pronounced increase in HOMO energy and a corresponding decrease in the HOMO-LUMO gap. This would render this compound more reactive toward electrophiles and more easily oxidized than both aniline and its mono-alkylated counterparts. The delocalization of σ-electrons from the cyclopropyl groups into the aromatic π-system is the fundamental reason for this enhanced reactivity. stackexchange.com
Spectroscopic Characterization Methodologies in 2,4 Dicyclopropylaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
For a molecule with the complexity of 2,4-dicyclopropylaniline, a suite of NMR experiments would be necessary.
¹H NMR: This one-dimensional technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. One would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the two cyclopropyl (B3062369) rings. The splitting patterns (multiplicities) of these signals would reveal the connectivity between adjacent protons.
¹³C NMR: This experiment identifies the number of unique carbon environments in the molecule. For this compound, signals would be expected for the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the carbons of the cyclopropyl groups.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the cyclopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the cyclopropyl substituents and the amine group to the correct positions on the aniline (B41778) ring.
A hypothetical ¹H NMR data table for this compound might look like this, based on general chemical shift principles:
| Proton Type | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |
| Amine-NH₂ | 3.5 - 4.5 | Singlet (broad) | 2H |
| Cyclopropyl-CH | 0.8 - 1.5 | Multiplet | 2H |
| Cyclopropyl-CH₂ | 0.4 - 1.0 | Multiplet | 8H |
This table is for illustrative purposes only and does not represent actual experimental data.
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR can probe the structure in the solid phase. This technique would be valuable for studying potential polymorphism (the existence of different crystal structures) of this compound and for analyzing the specific conformation (spatial arrangement) of the cyclopropyl groups relative to the aniline ring in the crystalline state.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
HRMS would be essential to confirm the elemental composition of this compound. By providing a highly accurate mass measurement (typically to four or more decimal places), it can distinguish between molecules with the same nominal mass but different chemical formulas.
| Technique | Hypothetical Data | Information Provided |
| HRMS (EI+) | Calculated for C₁₂H₁₅N: m/z 173.1204 | Confirms the molecular formula. |
This table is for illustrative purposes only and does not represent actual experimental data.
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure. For this compound, one might expect to see fragmentation patterns corresponding to the loss of a cyclopropyl group or cleavage of the aniline ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also reveal information about the vibrations of the carbon skeleton and could be particularly useful for identifying the symmetric vibrations of the cyclopropyl rings.
A hypothetical IR data table for this compound might include:
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450, 3350 | Medium |
| Aromatic C-H Stretch | 3050 | Medium |
| Cyclopropyl C-H Stretch | 3000 | Medium |
| Aromatic C=C Stretch | 1600, 1500 | Strong |
| C-N Stretch | 1300 | Medium |
This table is for illustrative purposes only and does not represent actual experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. There is currently no available X-ray crystallographic data for this compound in established crystallographic databases or peer-reviewed publications.
To fulfill the request for detailed research findings and data tables, further experimental investigation and publication of the results for this compound would be necessary.
Advanced Applications and Materials Research Involving 2,4 Dicyclopropylaniline
Ligand Design in Catalysis and Coordination Chemistry
Application of 2,4-Dicyclopropylaniline-Derived Ligands in Homogeneous and Heterogeneous Catalysis
Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. This reaction typically involves the coupling of an amine with an aryl halide or triflate. Given that this compound is a primary arylamine, it is theoretically a suitable coupling partner in Buchwald-Hartwig reactions.
The general mechanism for a Buchwald-Hartwig amination reaction is depicted below:
General Reaction Scheme for Buchwald-Hartwig Amination: Ar-X + R-NH2 --(Pd catalyst, Ligand, Base)--> Ar-NH-R Where Ar-X is an aryl halide or triflate, and R-NH2 is an amine.
In the context of this compound, it would serve as the amine component, coupling with various aryl or heteroaryl halides. The dicyclopropyl substituents on the aniline (B41778) ring could introduce unique steric and electronic properties, potentially influencing the reaction kinetics, catalyst selection, and the properties of the resulting diarylamine products. However, specific research data, including optimized reaction conditions, catalyst systems, and yields for the coupling of this compound, are not currently available in scientific literature.
Polymer and Advanced Materials Science Applications
The incorporation of unique monomeric units into polymers is a key strategy for developing advanced materials with tailored properties. The structure of this compound, with its reactive amine group and bulky, rigid dicyclopropyl substituents, suggests its potential as a building block in polymer chemistry.
Monomer or Modifier for Specialty Polymers and Copolymers
As a primary amine, this compound could theoretically be used as a monomer in the synthesis of various polymers, such as polyamides, polyimides, or polyurethanes, through condensation polymerization with appropriate comonomers (e.g., diacyl chlorides, dianhydrides, or diisocyanates). The dicyclopropyl groups would be expected to impart specific characteristics to the resulting polymer, such as:
Increased Rigidity and Thermal Stability: The rigid cyclopropyl (B3062369) rings could enhance the glass transition temperature (Tg) and thermal stability of the polymer.
Modified Solubility and Morphology: The bulky nature of the substituents might influence the polymer's solubility in organic solvents and affect its solid-state morphology.
Despite this potential, there are no specific studies found that report the synthesis and characterization of polymers or copolymers derived from this compound.
Integration into Optoelectronic Materials and Dyes
Aniline derivatives are frequently used as precursors in the synthesis of organic dyes and optoelectronic materials due to their electron-donating properties. The amine group of this compound could be diazotized and coupled with various aromatic compounds to form azo dyes. The dicyclopropyl groups might act as auxochromes, potentially influencing the color and photophysical properties of the resulting dyes.
Furthermore, the integration of the this compound moiety into conjugated polymer backbones or as side chains could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic nature of the dicyclopropyl groups could modulate the HOMO-LUMO energy levels of the material. Again, a search of the scientific literature did not yield any specific examples of this compound being used for these purposes.
Role in Chemical Probes and Sensors (Non-Biological)
The development of chemical sensors often relies on functional molecules that exhibit a detectable change in their physical or chemical properties upon interaction with a specific analyte. The amine group of this compound provides a reactive handle for its incorporation into larger sensor molecules. For example, it could be functionalized to create a chemosensor where the binding of a metal ion or another analyte in proximity to the dicyclopropyl-substituted aromatic ring would lead to a change in fluorescence or a colorimetric response. The specific steric and electronic environment provided by the dicyclopropyl groups could potentially lead to selective sensing capabilities. However, there is no available research demonstrating the application of this compound in the development of non-biological chemical probes or sensors.
Future Research Directions and Unexplored Avenues for 2,4 Dicyclopropylaniline
Emerging Synthetic Methodologies and Process Intensification
The synthesis of substituted anilines is a cornerstone of organic chemistry, and future research on 2,4-dicyclopropylaniline could benefit from the adoption of emerging synthetic methodologies. Green chemistry principles, for instance, offer a framework for developing more sustainable synthetic routes. This could involve the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Process intensification is another key area for exploration. Technologies such as continuous flow chemistry could offer significant advantages over traditional batch processing. almacgroup.com A continuous flow setup could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a telescoped reaction sequence, where multiple synthetic steps are combined into a single, uninterrupted process, could further enhance efficiency and reduce waste generation. almacgroup.com
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages |
| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions. |
| Continuous Flow Synthesis | Improved reaction control, enhanced safety, scalability, and potential for automation. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and potential for improved yields. |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |
Advanced Spectroscopic Characterization Techniques for In Situ Studies
A detailed understanding of the formation of this compound requires the use of advanced spectroscopic techniques for in situ analysis. Real-time monitoring of the reaction progress can provide valuable insights into reaction kinetics and mechanism. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout the course of a reaction.
Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of flow-NMR setups, could provide detailed structural information on transient species formed during the synthesis. nih.govmdpi.com The application of these in situ analytical techniques would be instrumental in optimizing reaction conditions and ensuring the desired product selectivity.
Table 2: Potential In Situ Spectroscopic Techniques for Studying this compound Synthesis
| Technique | Information Gained |
| In Situ FTIR/Raman | Real-time monitoring of functional group transformations, reaction kinetics. |
| Flow-NMR Spectroscopy | Structural elucidation of intermediates and byproducts in real-time. |
| Mass Spectrometry | Identification of reaction components and monitoring of product formation. |
Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanisms governing the synthesis of this compound is crucial for its efficient production. Future research should focus on a synergistic approach that combines experimental studies with computational modeling. almacgroup.comgoogle.comgoogle.com
Computational chemistry, using methods such as density functional theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. nih.govresearchgate.net These theoretical insights can then be validated and refined through experimental investigations, such as kinetic studies and isotope labeling experiments. This integrated approach will not only elucidate the mechanism of existing synthetic routes but also guide the development of new and more efficient methodologies.
Novel Applications in Sustainable Chemistry and Energy Materials
The unique structural features of this compound, particularly the presence of the cyclopropyl (B3062369) groups, suggest its potential for novel applications in sustainable chemistry and energy materials. The cyclopropyl moiety can impart interesting electronic and steric properties to the molecule, which could be exploited in the design of new functional materials.
In the realm of sustainable chemistry, derivatives of this compound could be investigated as building blocks for the synthesis of novel polymers, agrochemicals, or pharmaceuticals. The development of green synthetic methods for these derivatives would be a key aspect of this research. mdpi.commdpi.com
Furthermore, the aniline (B41778) core is a common structural motif in materials for organic electronics. Future studies could explore the potential of this compound and its derivatives in the development of new organic light-emitting diodes (OLEDs), solar cells, or charge-transporting materials. The specific electronic properties conferred by the dicyclopropyl substitution would be a central focus of such investigations.
Exploration of New Chemical Space through Derivatization and Functionalization
The functionalization of the this compound scaffold opens up a vast new chemical space for exploration. The amino group and the aromatic ring are both amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
For instance, the amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at the remaining open positions. The development of efficient and selective methods for the derivatization of this compound will be a critical first step in exploring its potential applications. This exploration of new derivatives could lead to the discovery of compounds with interesting biological activities or material properties.
Q & A
Q. How can the environmental persistence of this compound be assessed using advanced oxidation processes (AOPs)?
- Methodological Answer : Simulate AOP conditions (e.g., UV/HO, Fenton’s reagent) to measure half-lives and identify degradation intermediates. Use LC-QTOF-MS to detect transformation products. Compare with ecotoxicity assays (e.g., Daphnia magna) to evaluate environmental risk. Reference computational models for hydroxyl radical reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
